Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Description
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chiral amino ester derivative with a molecular formula of C₁₂H₁₇ClNO₃ and a molecular weight of 265.73 g/mol . Its structure features a 3-methoxyphenyl group attached to a propanoate backbone, with an ethyl ester and a protonated amine group forming the hydrochloride salt. The compound’s SMILES notation is CCOC(=O)CC(C1=CC(=CC=C1)OC)N, and its InChIKey is PORIRKMXFGLHFJ-UHFFFAOYSA-N . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of modified peptides and heterocyclic compounds, as evidenced by its structural analogs in radiolabeled peptide research .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKHFJFAHULCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride with key analogs, focusing on substituent variations, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity :
- The 3-nitrophenyl analog (C₁₁H₁₄ClN₂O₄) exhibits higher reactivity due to the electron-withdrawing nitro group, making it suitable for coupling reactions in heterocyclic synthesis . In contrast, the 3-methoxyphenyl group (electron-donating) enhances solubility in polar solvents .
- Fluorine substituents (e.g., 3-fluorophenyl) improve metabolic stability and bioavailability, as seen in analogs used in central nervous system (CNS) drug candidates .
Stereochemical Variations: Enantiomers like (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl and its (3S) counterpart (both C₁₁H₁₄ClF₂NO₂) demonstrate the importance of chirality in receptor binding, as highlighted in enantioselective synthesis studies .
Positional Isomerism: The 2-methylphenyl analog (C₁₂H₁₈ClNO₂) shows reduced steric hindrance compared to the 3-methoxy derivative, influencing its interaction with enzymatic targets .
Biological Activity
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a compound with significant potential in various biological applications due to its unique structural features and interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17NO3·HCl
- Molecular Weight : Approximately 273.73 g/mol
The compound features an amino group and a methoxyphenyl group, allowing for diverse interactions with enzymes and receptors. Its structure facilitates its use as a biochemical probe in enzyme-substrate interaction studies and as a precursor in pharmaceutical synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
- Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, modulating the activity of target proteins.
These interactions can lead to various biological effects, including modulation of enzyme activity and potential therapeutic outcomes.
Biological Activities
This compound exhibits several notable biological activities:
- Antiproliferative Activity : Research indicates that derivatives of similar compounds have shown significant antiproliferative effects against cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its therapeutic potential in various diseases.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
A study involving structural modifications of related compounds demonstrated that certain derivatives exhibited potent histone deacetylase inhibitory (HDACi) activity, leading to effective antiproliferative responses in cancer cell lines. The IC50 values ranged from 0.69 μM to 11 μM, indicating strong activity compared to doxorubicin .
Case Study: Neuroprotective Mechanisms
In a separate investigation, the neuroprotective effects were assessed using models of oxidative stress. Compounds similar to this compound showed reduced neuronal cell death and improved cellular viability under stress conditions, suggesting a potential for therapeutic use in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
